molecular formula C14H15F3O3 B2690818 2-{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid CAS No. 1439900-35-2

2-{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid

Cat. No.: B2690818
CAS No.: 1439900-35-2
M. Wt: 288.266
InChI Key: QPBFDXGKIUXFEA-UHFFFAOYSA-N
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Description

2-{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid is a small organic molecule featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 3-(trifluoromethyl)phenyl group and an acetic acid moiety. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the oxane ring introduces conformational rigidity.

Properties

IUPAC Name

2-[4-[3-(trifluoromethyl)phenyl]oxan-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O3/c15-14(16,17)11-3-1-2-10(8-11)13(9-12(18)19)4-6-20-7-5-13/h1-3,8H,4-7,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBFDXGKIUXFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC(=O)O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid typically involves the fluorination of precursor compounds. One common method includes the reaction of 2,4-diaminophenylacetic acid with trifluoroethanol under specific conditions to yield the desired product . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the fluorination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination reactions using specialized equipment to ensure safety and efficiency. The process may also include purification steps such as recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ether.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The oxane ring and acetic acid moiety contribute to its overall activity and effectiveness in different applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

a. 2-[4-(Oxan-4-yl)phenyl]acetic Acid (CAS 1784095-45-9)

  • Structure : Lacks the trifluoromethyl group, featuring a simple phenyl ring instead.
  • Properties: Reduced lipophilicity (LogP ~1.5 estimated) compared to the trifluoromethyl derivative. target compound’s ~2.8) .
  • Applications : Used as an intermediate in peptide mimetics due to its polar yet rigid framework.

b. {4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine (CAS 791079-95-3)

  • Structure : Replaces the acetic acid with a methanamine group.
  • Properties : Higher basicity (pKa ~9.5 for amine) and lower polar surface area (PSA ~20 Ų) compared to the target compound (PSA ~50 Ų). This increases membrane permeability but reduces solubility in aqueous media .
Functional Group Variants

a. 2-Fluoro-2-(3-(trifluoromethyl)phenyl)acetic Acid

  • Structure : Introduces a fluorine atom at the α-carbon of the acetic acid.
  • Properties : Increased metabolic stability due to fluorine’s electronegativity. However, the α-fluorine elevates acidity (pKa ~1.9), reducing bioavailability in physiological pH environments .
  • Synthesis : Prepared via benzylic fluorination using Selectfluor®, yielding 32% purity after chromatography .

b. Fluoro[4-(trifluoromethyl)phenyl]acetic Acid

  • Structure : Fluorine substitution on the phenyl ring instead of the oxane system.
  • Properties: Higher LogP (estimated ~3.0) due to increased halogen content.
Heterocyclic Analogues

a. (2-{[4-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic Acid (CAS 918793-31-4)

  • Structure : Replaces the oxane ring with a thiazole heterocycle.
  • Lower LogP (~2.5) compared to the target compound due to the polarizable sulfur atom .

b. 2-{[5-(4-Fluorophenyl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic Acid (CAS 741731-81-7)

  • Structure : Combines a triazole ring, oxolane (tetrahydrofuran), and thioether linkage.
  • Properties: Enhanced metabolic resistance from the triazole and thioether groups.

Physicochemical and Pharmacokinetic Data Comparison

Compound Molecular Weight (g/mol) LogP PSA (Ų) pKa Key Features
Target Compound ~290 ~2.8 ~50 ~2.8 Oxane rigidity, -CF₃ lipophilicity
2-[4-(Oxan-4-yl)phenyl]acetic Acid 220.27 ~1.5 ~50 ~2.5 Phenyl substitution, lower LogP
2-Fluoro-2-(3-(trifluoromethyl)phenyl)acetic Acid 224.15 ~2.2 ~40 ~1.9 α-Fluorine, enhanced acidity
{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine 259.28 ~2.5 ~20 ~9.5 Amine functionality, high permeability
(2-{[4-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic Acid 306.28 ~2.5 ~90 ~3.0 Thiazole ring, high PSA

Biological Activity

2-{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid is an organic compound notable for its complex structure, which includes a trifluoromethyl group, an oxane ring, and an acetic acid moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H15F3O3, with a molecular weight of 288.266 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC14H15F3O3
Molecular Weight288.266 g/mol
IUPAC Name2-[4-[3-(trifluoromethyl)phenyl]oxan-4-yl]acetic acid
CAS Number1439896-72-6

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity and selectivity towards various biological targets, which can lead to modulation of their activity. The oxane ring contributes to the compound's pharmacokinetic properties, influencing absorption, distribution, metabolism, and excretion (ADME).

Case Studies and Research Findings

  • Anti-Cancer Activity : A study evaluated the anti-cancer potential of various trifluoromethyl-containing compounds against human breast cancer cell lines (MCF-7). While this study did not directly test this compound, it highlighted the importance of the trifluoromethyl group in enhancing anti-cancer activity. Compounds with similar structures demonstrated IC50 values in the low micromolar range, indicating significant cytotoxic effects against cancer cells .
  • Inflammation Models : In models of inflammation, compounds with structural similarities have shown promise in reducing inflammatory markers. For example, derivatives with oxane rings were tested for their ability to modulate pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in diseases characterized by chronic inflammation .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxane Ring : This can be achieved through cyclization reactions involving diols or epoxides.
  • Introduction of the Trifluoromethyl Group : Nucleophilic substitution reactions using reagents like trifluoromethyl iodide are commonly employed.
  • Attachment of the Phenyl Ring : Coupling reactions such as Suzuki-Miyaura cross-coupling are utilized.
  • Formation of the Acetic Acid Moiety : Carboxylation reactions using carbon dioxide under basic conditions are standard.

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